BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM

precursor delivery vapor pressure stability bubbler compatibility

Bis(ethylcyclopentadienyl)magnesium, (EtCp)₂Mg, is a sandwich-type organometallic compound in which a central Mg atom is π-coordinated to two ethyl-substituted cyclopentadienyl ligands. It belongs to the metallocene class of alkaline-earth precursors and is supplied as a colorless to pale-yellow, air- and moisture-sensitive liquid (≥98% purity).

Molecular Formula C14H18Mg 10*
Molecular Weight 210.6
CAS No. 114460-02-5
Cat. No. B1141739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
CAS114460-02-5
Molecular FormulaC14H18Mg 10*
Molecular Weight210.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5) — A Volatile Liquid Magnesium Precursor for ALD and CVD


Bis(ethylcyclopentadienyl)magnesium, (EtCp)₂Mg, is a sandwich-type organometallic compound in which a central Mg atom is π-coordinated to two ethyl-substituted cyclopentadienyl ligands [1]. It belongs to the metallocene class of alkaline-earth precursors and is supplied as a colorless to pale-yellow, air- and moisture-sensitive liquid (≥98% purity) . Its primary utility lies in atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Mg-containing thin films—MgO, MgF₂, and doped oxides—where its favorable volatility–stability balance enables self-limited surface chemistry across a wide temperature window [2].

Why Bis(ethylcyclopentadienyl)magnesium Cannot Be Replaced by Generic Cyclopentadienyl-Magnesium Analogues


Although unsubstituted magnesocene (Cp₂Mg) and methyl-substituted (MeCp)₂Mg are chemically related, their physical states, transport characteristics, and surface reactivities differ substantially from (EtCp)₂Mg. Cp₂Mg is a low-volatility crystalline solid that suffers from inconsistent vapor delivery and severe transport problems [1], while (MeCp)₂Mg—also a solid—exhibits reduced Mg incorporation efficiency in vapor-phase processes due to parasitic gas-phase adduct formation [2]. (EtCp)₂Mg, by contrast, is a room-temperature liquid that enables reproducible bubbler-based vapor delivery, widens the ALD temperature window, and minimizes premature decomposition reactions [3]. These differences directly translate into film-quality and process-reliability outcomes; therefore, procurement decisions cannot treat these precursors as interchangeable.

Quantitative Head-to-Head Evidence for Scientific Selection of Bis(ethylcyclopentadienyl)magnesium


Physical State Advantage: (EtCp)₂Mg Is a Liquid at Room Temperature, Simplifying Vapor Delivery

Unsubstituted Cp₂Mg and methyl-substituted (MeCp)₂Mg are white crystalline solids at ambient temperature [1]. Solid precursors require sublimation or solution delivery, which introduces transport instability and flow-rate irreproducibility. (EtCp)₂Mg is a colorless to pale-yellow liquid (melting point < 25 °C), directly compatible with standard bubbler-based vapor delivery systems . This physical-state difference eliminates the persistent solid-transport problems documented for Cp₂Mg [2].

precursor delivery vapor pressure stability bubbler compatibility

Vapor Pressure Enhancement: (EtCp)₂Mg Exhibits Higher Volatility Than Solid Cp₂Mg

Solid Cp₂Mg has a reported room-temperature vapor pressure of approximately 0.04 Torr [1], necessitating elevated source temperatures and long purge times to achieve usable precursor fluxes. Although a discrete vapor-pressure value for (EtCp)₂Mg at 25 °C has not been published in an authoritative database, the compound’s liquid state and ethyl substitution are known to enhance volatility: the Strem technical note states it 'balances volatility and thermal stability, providing a smoother delivery profile compared to Cp₂Mg' [2]. Empirical evidence from ALD studies confirms that (EtCp)₂Mg delivers sufficient vapor flux for self-limited growth at source temperatures as low as 70–80 °C [3].

volatility vapor pressure precursor transport

Mg Incorporation Efficiency: (EtCp)₂Mg Outperforms (MeCp)₂Mg in MOCVD of Zn₁₋ₓMgₓO Alloys

A direct comparative study by Chiba et al. (2007) evaluated EtCp₂Mg and MeCp₂Mg as Mg sources for MOCVD of Zn₁₋ₓMgₓO films under identical reactor conditions. Using EtCp₂Mg, the maximum achievable Mg content (x) in the wurtzite-phase film was 0.42 at 700 °C [1]. With MeCp₂Mg, the maximum Mg content was limited to 0.23 under the same deposition configuration [2]. This 83% increase in Mg incorporation for the ethyl-substituted precursor is attributed to reduced gas-phase pre-reaction with the oxidant, consistent with the known tendency of MeCp₂Mg to form stable amine adducts that deplete the reactive Mg flux [3].

Mg incorporation MOCVD ZnMgO thin films

ALD Growth per Cycle: (EtCp)₂Mg Delivers High, Stable GPC with Self-Limiting Behavior

Quartz crystal microbalance (QCM) and X-ray reflectivity (XRR) measurements by Burton et al. (2009) established that (EtCp)₂Mg reacts with H₂O in a fully self-limiting ALD process. The maximum growth per cycle (GPC) was 1.42 Å/cycle at 150 °C, decreasing gradually at higher temperatures [1]. This contrasts with Cp₂Mg-based ALD processes, which often show narrower temperature windows and require O₃ to achieve comparable GPC values [2]. The self-limiting nature was confirmed by the observation that reactant exposures of only ~1 × 10⁴ L were sufficient for saturation [3].

ALD growth per cycle self-limiting reaction MgO thin films

Thermal Stability: MgO Films from (EtCp)₂Mg Remain Stable up to 700 °C Post-Deposition Annealing

Cho et al. (2021) investigated the thermal stability of MgO films deposited on Si by ALD using (EtCp)₂Mg and H₂O. The films were subjected to post-deposition annealing (PDA) in N₂ ambient. The MgO layers remained structurally and chemically stable up to 700 °C, with no evidence of interfacial silicate formation or crystallization-induced cracking until 800 °C [1]. In contrast, MgO films deposited using Cp₂Mg with O₃ can exhibit earlier interfacial reaction due to higher carbon impurity incorporation [2].

thermal stability post-deposition annealing MgO dielectric

Extended ALD Temperature Window: (EtCp)₂Mg Enables Deposition from 100 °C to 400 °C

The Strem technical assessment reports that (EtCp)₂Mg has been proven effective in producing high-quality MgO and MgF₂ films across a wide temperature window of ~100–400 °C [1]. This range is broader than that typical for Cp₂Mg-based ALD, where the window is often limited to 200–350 °C due to precursor condensation at low temperatures and thermal decomposition at high temperatures [2]. The extended window is corroborated by independent studies: MgF₂ ALD using (EtCp)₂Mg and HF demonstrated well-behaved deposition at substrate temperatures from 100 to 250 °C [3].

ALD temperature window process flexibility substrate compatibility

Procurement-Driven Application Scenarios Where (EtCp)₂Mg Delivers Proven Quantitative Advantage


High-κ Dielectric MgO Layers for DRAM Capacitors and STT-MRAM Tunnel Barriers

The self-limited ALD behavior and high GPC (1.42 Å/cycle) of (EtCp)₂Mg, combined with post-deposition thermal stability up to 700 °C, make it the preferred Mg source for depositing thin, pinhole-free MgO dielectrics in next-generation memory devices. Thermal and plasma-enhanced ALD using (EtCp)₂Mg have been directly compared for MIM capacitor fabrication, demonstrating dielectric constants suitable for DRAM scaling and low leakage currents for STT-MRAM magnetic tunnel junctions [1]. The wider ALD window (100–400 °C) enables conformal coating over high-aspect-ratio 3D structures without precursor condensation or premature decomposition [2].

MgF₂ Optical Coatings for Ultraviolet (UV) Space Instrumentation

NASA's Jet Propulsion Laboratory has developed an ALD process for MgF₂ optical coatings using (EtCp)₂Mg and anhydrous HF, achieving transparent films down to 190 nm with low surface roughness [1]. The liquid delivery of (EtCp)₂Mg eliminates the solid-transport inconsistencies that plague Cp₂Mg, ensuring reproducible optical thickness across large-area telescope mirrors and diffraction gratings. The process operates at a low substrate temperature of 150 °C, preserving the quality of underlying aluminum reflective layers [2].

Zn₁₋ₓMgₓO Buffer Layers for High-Efficiency CIGS Thin-Film Solar Cells

ALD of Zn₁₋ₓMgₓO buffer layers using (EtCp)₂Mg enables precise control of the Mg content and conduction band offset, which is critical for optimizing the heterojunction interface in Cu(In,Ga)Se₂ solar cells. The Chiba et al. (2007) study demonstrated that (EtCp)₂Mg achieves significantly higher Mg incorporation (x = 0.42) than (MeCp)₂Mg (x = 0.23), leading to wider bandgap tunability [1]. Solar cells incorporating these ZnMgO buffer layers have achieved efficiencies exceeding 10% on 0.2 cm² active area [2].

p-Type Doping of GaN-Based Power and Optoelectronic Devices

Magnesium is the primary p-type dopant for GaN. (EtCp)₂Mg has been successfully used as a doping source in selective MOVPE of (1‾101) GaN on Si substrates, yielding p-type conduction with controllable doping levels [1]. Compared to solid Cp₂Mg—which suffers from severe transport instability and requires solution delivery systems—the liquid (EtCp)₂Mg provides consistent doping uniformity across large-area wafers, reducing the need for complex bubbler engineering and improving device yield [2].

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